N-(2C-C) Fentanyl (hydrochloride) is a synthetic compound that belongs to the class of phenethylamines. It is structurally related to fentanyl, a well-known opioid analgesic, and is characterized by the presence of a 2C-C moiety, which is a psychedelic phenethylamine. This compound has garnered attention in the context of research and forensic analysis due to its potential psychoactive properties and structural similarities to other opioids and hallucinogens .
The chemical formula for N-(2C-C) Fentanyl (hydrochloride) is , and it exists as a crystalline solid. Its synthesis and analysis are crucial for understanding its effects and potential applications in both therapeutic and illicit contexts .
These reactions are important for both synthetic chemistry applications and understanding metabolic pathways in biological systems .
The synthesis of N-(2C-C) Fentanyl typically involves multi-step organic synthesis techniques. While specific methods are not widely published due to the compound's controlled status, general approaches may include:
The exact synthetic pathways remain largely proprietary or unpublished in open literature due to regulatory concerns .
Due to its structural characteristics, it may also serve as a lead compound for developing new analgesics or psychoactive substances .
Further research would be necessary to elucidate these interactions comprehensively .
N-(2C-C) Fentanyl shares structural characteristics with several other compounds within the opioid and phenethylamine classes. Here are some similar compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Fentanyl | Opioid | Potent analgesic used medically |
2C-C | Psychedelic | Known for hallucinogenic effects |
N-(2-Fluorophenyl)Fentanyl | Opioid | Fluorinated derivative with increased potency |
Acetyl Fentanyl | Opioid | Analgesic with similar effects but distinct structure |
3-Methylfentanyl | Opioid | Structural variant with different potency |
N-(2C-C) Fentanyl's uniqueness lies in its dual nature as both an opioid analog and a potential psychedelic agent due to the incorporation of the 2C-C moiety. This combination may lead to distinct pharmacological profiles compared to traditional opioids or psychedelics alone .
The synthesis of N-(2C-C) Fentanyl (hydrochloride) relies on strategically selected precursors to ensure efficient bond formation and stereochemical fidelity. Key starting materials include:
Precursor Type | Role in Synthesis | Example Compounds |
---|---|---|
Phenethylamine derivatives | Core scaffold for 2C-C moiety | 2C-C (2,5-dimethoxy-4-chlorophenethylamine) |
Piperidine intermediates | Basis for fentanyl-like opioid structure | 4-Piperidone, N-phenethylpiperidin-4-amine |
Acylating agents | Introduction of propionamide group | Propionyl chloride, propanoic anhydride |
Alkylating agents | Functionalization of piperidine | Benzyl chlorides, mesylates (e.g., methyl sulfonate esters) |
The 2C-C component originates from substituted phenethylamines synthesized via Ullmann coupling or nucleophilic aromatic substitution [5]. Piperidine precursors undergo alkylation to install the N-phenethyl group critical for opioid receptor affinity [5].
Janssen Pharmaceuticals' classical fentanyl synthesis inspires adaptations for N-(2C-C) Fentanyl production. This method emphasizes piperidine ring alkylation followed by reductive amination:
Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Phenethyl bromide | Acetonitrile | 80 | 88 |
Phenethyl mesylate | Acetonitrile | 60 | 92 |
Phenethyl chloride | DMF | 100 | 72 |
Mesylates demonstrate superior leaving-group capacity, enabling lower reaction temperatures [5].
Siegfried’s reductive amination methodology bridges the piperidine and 2C-C components through controlled imine formation and reduction:
Reductant | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Sodium triacetoxyborohydride | Dichloromethane | 25 | 94 |
Sodium cyanoborohydride | Methanol | 25 | 68 |
Sodium borohydride | Ethanol | 80 | 72 |
Acetic acid protonates the imine nitrogen, enhancing electrophilicity for hydride attack [5].
Gupta’s approach consolidates multiple steps into a single reactor, minimizing intermediate isolation:
Parameter | Optimization Impact | Yield Improvement |
---|---|---|
Solvent (acetonitrile) | Enhances nucleophilicity of piperidine nitrogen | +15% |
Stoichiometric Hünig’s base | Scavenges HCl during acylation | +12% |
Gradient temperature (80°C → 25°C) | Favors alkylation then amination | +18% |
This method achieves 85% overall yield through careful pH and temperature control [5].
Microreactor systems address scalability challenges in N-(2C-C) Fentanyl synthesis:
Plug-flow alkylation module:
Reductive amination cascade:
Integrated purification:
Flow chemistry reduces total synthesis time from 48 hours (batch) to 5.5 hours while maintaining stoichiometric efficiency [5].
Liquid chromatography-tandem mass spectrometry represents the gold standard analytical methodology for the detection and quantification of N-(2C-C) fentanyl hydrochloride. This technique provides exceptional specificity and sensitivity through multiple reaction monitoring (MRM) approaches, utilizing two transitions along with corresponding deuterated internal standards for accurate measurement [1].
The LC-MS/MS methodology for fentanyl analog analysis typically employs reversed-phase ultra-high-performance liquid chromatography coupled with electrospray ionization in positive mode. The chromatographic separation is achieved using C18 columns with gradient elution systems incorporating mobile phases of water and acetonitrile containing formic acid or ammonium formate additives [2]. Optimal separation conditions utilize a gradient profile starting with high aqueous content and increasing organic solvent concentration over 8-13 minutes, providing adequate resolution for structural analogs [3] [4].
Detection limits for fentanyl analogs using LC-MS/MS protocols typically range from 0.017 to 0.100 nanograms per milliliter, with limits of quantification established at approximately 0.100 nanograms per milliliter [5]. For N-(2C-C) fentanyl specifically, the presence of chlorine atoms at the para position of the phenyl ring produces distinctive fragmentation patterns characterized by specific product ions, particularly ion A at mass-to-charge ratio 188, which represents the piperidine ring base with the phenethyl moiety [6].
The analytical protocol incorporates supported liquid extraction (SLE) for biological matrices, followed by reconstitution in 50:50 methanol-water solution for instrumental analysis [3]. Sample preparation procedures for urine specimens typically involve simple dilution protocols, while blood samples require liquid-liquid extraction to achieve optimal sensitivity and reduce matrix effects [4].
Multiple reaction monitoring transitions for N-(2C-C) fentanyl utilize the molecular ion as the precursor with specific product ions selected based on the compound's fragmentation behavior. The chlorine substitution pattern influences the stability of product ions, with electron-withdrawing effects of the halogen affecting the fragmentation pathways and relative ion intensities [6].
High-resolution accurate mass spectral libraries provide comprehensive databases for the identification of N-(2C-C) fentanyl hydrochloride through spectral matching algorithms. These libraries contain full-scan mass spectra collected at resolution exceeding 140,000 full width at half maximum at mass-to-charge ratio 200 using hybrid quadrupole-Orbitrap mass spectrometers [7].
The HRAM spectral library methodology incorporates multiple spectra collected at different collision energies for each compound, typically five to six spectra per analyte to ensure comprehensive fragmentation coverage [7]. For fentanyl analogs, spectra are acquired at collision energies ranging from 20 to 50 electronvolts, providing characteristic fragmentation patterns that facilitate confident identification through spectral matching [8].
Spectral library entries for N-(2C-C) fentanyl include accurate mass measurements with mass accuracy better than 5 parts per million, isotopic pattern information showing baseline separation of carbon-13, nitrogen-15, oxygen-18, and sulfur-34 isotopes, and retention time data for chromatographic correlation [7]. The chlorine-containing structure produces distinctive isotopic patterns with characteristic mass differences corresponding to the chlorine-35 and chlorine-37 isotope distribution [9].
Database implementation utilizes TraceFinder software for automated spectral searching and compound identification based on accurate mass, isotopic pattern matching, and retention time correlation [3]. The spectral matching algorithms compare experimental spectra against library entries using weighted scoring systems that account for mass accuracy, isotopic pattern fidelity, and fragmentation intensity correlation [7].
Isotopic pattern recognition algorithms provide sophisticated computational approaches for the identification of N-(2C-C) fentanyl hydrochloride based on theoretical and experimental isotope distribution matching. These algorithms utilize chemical prior knowledge to predict isotopic patterns and validate detected clusters through mass-specific statistical analysis [10].
The algorithmic approach begins with the detection of putative isotope clusters based on characteristic mass differences in the mass-to-charge dimension. For compounds containing chlorine, such as N-(2C-C) fentanyl, the isotopic pattern exhibits distinctive doublet peaks separated by approximately 1.997 mass units, corresponding to the chlorine-35 and chlorine-37 isotope difference [10].
Validation of isotope clusters employs Bayesian statistical methods to calculate likelihoods and posterior probabilities for mass and intensity deviations between experimental and theoretical patterns [11]. Mass deviations are modeled as normally distributed with standard deviations dependent on peak intensity, accounting for decreased mass accuracy at lower signal intensities [11].
The isotopic pattern recognition process incorporates charge state determination up to +3, with mass accuracy tolerances typically set at 2 parts per million for Orbitrap instruments [10]. The algorithms evaluate isotope clusters by comparing experimental isotopic ratios against theoretical predictions calculated from molecular formula compositions [11].
For N-(2C-C) fentanyl identification, the chlorine isotopic signature provides a definitive marker with the theoretical chlorine-37 to chlorine-35 ratio of approximately 32.5 percent. This characteristic isotopic pattern enables differentiation from other fentanyl analogs lacking halogen substitution and provides confirmation of molecular identity through pattern matching [9].
Advanced algorithms incorporate molecular formula prediction capabilities, achieving correct molecular formula identification in the top three ranks for 85 to 92 percent of analyzed compounds [10]. The integration of isotopic pattern analysis with fragmentation tree calculations enhances identification confidence and reduces false positive rates in complex matrices [11].
Urine metabolite screening methodologies for N-(2C-C) fentanyl hydrochloride focus on the detection of parent compound and metabolic products through comprehensive analytical protocols. The primary metabolic pathway involves N-dealkylation producing norfentanyl derivatives, which serve as extended detection windows for drug exposure assessment [12].
The screening protocol employs enzyme immunoassay (EIA) for initial presumptive testing, followed by liquid chromatography-tandem mass spectrometry confirmation when positive results are obtained [13]. Immunoassay cross-reactivity for N-(2C-C) fentanyl depends on the structural similarity to the primary fentanyl immunogen, with halogenated analogs showing variable detection capabilities across different commercial test systems [14].
Sample preparation for urine metabolite screening utilizes solid-phase extraction or supported liquid extraction techniques to concentrate analytes and remove matrix interferences [4]. The extraction procedures are optimized for both parent compounds and metabolites, considering the different physicochemical properties of N-dealkylated products [12].
Chromatographic separation employs reversed-phase ultra-high-performance liquid chromatography with gradient elution systems designed to resolve parent compounds from metabolites [4]. The retention time differences between N-(2C-C) fentanyl and its norfentanyl metabolite provide chromatographic confirmation of identity and enable simultaneous quantification [12].
Detection windows for fentanyl metabolites in urine extend significantly beyond parent compound detectability, with norfentanyl metabolites detectable up to 96 hours post-administration compared to 24-72 hours for parent fentanyl [12]. This extended detection capability makes metabolite screening particularly valuable for compliance monitoring and forensic applications [12].
Quantification limits for urine metabolite screening typically range from 0.25 to 1.0 nanograms per milliliter for parent compounds and 0.1 to 0.5 nanograms per milliliter for major metabolites [4]. The enhanced sensitivity for metabolite detection reflects their higher abundance and improved extraction efficiency from urine matrices [12].